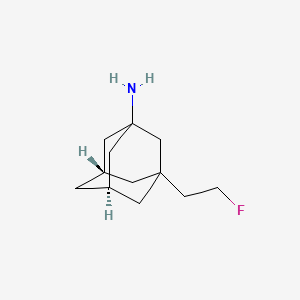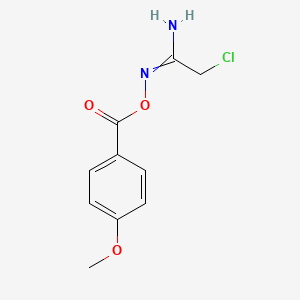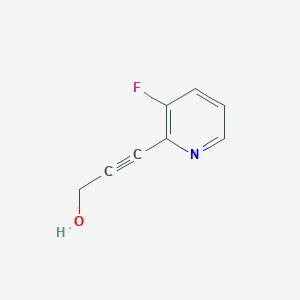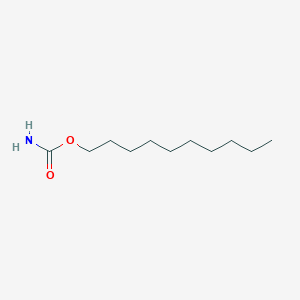![molecular formula C12H17N3O4S B14005474 n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide CAS No. 91647-11-9](/img/structure/B14005474.png)
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide: is a chemical compound known for its diverse applications in medicinal chemistry and industrial processes. It is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with isopropyl isocyanate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the intermediate: 4-aminophenylacetamide reacts with isopropyl isocyanate to form an intermediate.
Sulfonation: The intermediate is then treated with sulfamoyl chloride to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as:
Reactant Mixing: Precise amounts of 4-aminophenylacetamide, isopropyl isocyanate, and sulfamoyl chloride are mixed.
Reaction Control: Temperature, pressure, and pH are carefully controlled to facilitate the reaction.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, enabling the creation of diverse chemical entities.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is being investigated for its role in treating various diseases, including cancer and bacterial infections.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Wirkmechanismus
The mechanism by which n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}benzamide
- n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}methanamide
Comparison: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the acetamide group may influence its solubility and interaction with biological targets differently than a benzamide or methanamide group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
91647-11-9 |
|---|---|
Molekularformel |
C12H17N3O4S |
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
N-[4-(propan-2-ylcarbamoylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C12H17N3O4S/c1-8(2)13-12(17)15-20(18,19)11-6-4-10(5-7-11)14-9(3)16/h4-8H,1-3H3,(H,14,16)(H2,13,15,17) |
InChI-Schlüssel |
APYSMUJJWDAYJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-ol](/img/structure/B14005393.png)

![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)


![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)


![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)

![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)

![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
